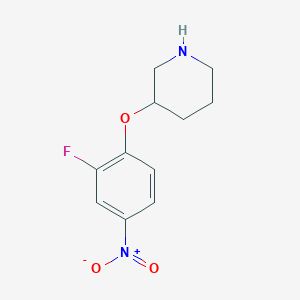

3-(2-Fluoro-4-nitrophenoxy)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13FN2O3 |

|---|---|

Molecular Weight |

240.23 g/mol |

IUPAC Name |

3-(2-fluoro-4-nitrophenoxy)piperidine |

InChI |

InChI=1S/C11H13FN2O3/c12-10-6-8(14(15)16)3-4-11(10)17-9-2-1-5-13-7-9/h3-4,6,9,13H,1-2,5,7H2 |

InChI Key |

XHXGIBQRTMGMPO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)OC2=C(C=C(C=C2)[N+](=O)[O-])F |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Route Design

Direct Synthetic Routes to 3-(2-Fluoro-4-nitrophenoxy)piperidine

Direct synthesis focuses on the formation of the C-O bond that connects the piperidine (B6355638) and nitrophenyl moieties in the final step or penultimate steps of the synthesis.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Aryl Ether Formation

The most direct and plausible method for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is favored due to the electronic properties of the nitrophenyl ring. The presence of a strong electron-withdrawing nitro group ortho and para to the fluorine atom activates the aromatic ring for nucleophilic attack, making it highly susceptible to substitution. libretexts.orglibretexts.org The reaction proceeds via a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.compressbooks.pub

The strategic selection of precursors is critical for a successful SNAr synthesis. The logical disconnection of the aryl ether bond in this compound points to two primary components: a piperidine-based nucleophile and an activated fluoroaromatic electrophile.

Piperidine Derivative: The nucleophile is a 3-hydroxypiperidine (B146073) derivative. The secondary amine of the piperidine ring is typically protected with a suitable group (e.g., Boc, Cbz) to prevent it from acting as a competing nucleophile. The hydroxyl group at the 3-position serves as the oxygen nucleophile.

Fluorinated Nitrophenol Derivative: The electrophile is a highly activated aryl fluoride (B91410). A prime candidate is 1,2-difluoro-4-nitrobenzene . In this molecule, the fluorine atom at the C-1 position is activated for substitution by the nitro group at the C-4 position (para) and the second fluorine atom at the C-2 position (ortho). The fluorine atom is an excellent leaving group in SNAr reactions, often more reactive than other halogens due to its high electronegativity which enhances the electrophilicity of the carbon atom to which it is attached. chemistrysteps.com

The reaction involves the attack of the deprotonated 3-hydroxypiperidine (the alkoxide) on the C-1 position of 1,2-difluoro-4-nitrobenzene, displacing the fluoride ion.

The etherification via SNAr is typically carried out under basic conditions to generate the more potent alkoxide nucleophile from the 3-hydroxypiperidine precursor. No external catalyst is generally required as the reaction is driven by the inherent reactivity of the activated aryl halide.

A typical procedure would involve dissolving the protected 3-hydroxypiperidine in a polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO). A strong base is then added to deprotonate the hydroxyl group. Following deprotonation, the activated aryl fluoride is added to the reaction mixture. The reaction is often heated to ensure a reasonable reaction rate.

| Parameter | Condition | Rationale |

|---|---|---|

| Nucleophile | N-Boc-3-hydroxypiperidine | Provides the piperidine core; Boc group prevents N-arylation. |

| Electrophile | 1,2-difluoro-4-nitrobenzene | Activated aromatic ring with a good leaving group (F-). |

| Base | Sodium hydride (NaH), Potassium carbonate (K2CO3) | Deprotonates the hydroxyl group to form the nucleophilic alkoxide. |

| Solvent | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Polar aprotic solvent stabilizes the charged intermediate (Meisenheimer complex). |

| Temperature | Room Temperature to 100 °C | Provides sufficient energy to overcome the activation barrier. |

Condensation and Coupling Approaches Involving Piperidine and Phenoxy Moieties

While SNAr is the most probable route, other modern coupling reactions could theoretically be employed to form the aryl ether bond, though they may be less efficient for this specific substrate.

Ullmann Condensation: The Ullmann condensation is a classic method for forming aryl ethers, involving the copper-catalyzed reaction of an aryl halide with a phenol (B47542) (or alcohol). wikipedia.org In this context, the reaction would be between a 3-hydroxypiperidine derivative and 2-fluoro-4-nitrobromobenzene. However, traditional Ullmann conditions are often harsh, requiring high temperatures (>150 °C) and stoichiometric amounts of copper, which can limit functional group tolerance. beilstein-journals.org Modern ligand-assisted protocols have enabled milder conditions but may require significant optimization. nih.govmdpi.com

Buchwald-Hartwig C-O Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-O bonds. organic-chemistry.org The reaction would couple an aryl halide or triflate (e.g., 1-bromo-2-fluoro-4-nitrobenzene) with 3-hydroxypiperidine. This methodology offers the advantage of milder conditions and broader substrate scope compared to the classical Ullmann reaction. wikipedia.org However, it requires expensive palladium catalysts and specialized phosphine (B1218219) ligands, and optimization of the catalyst-ligand system would be necessary. wuxiapptec.comjk-sci.com

General Methodologies for Constructing Fluorinated Piperidine Scaffolds Relevant to the Compound

Palladium-Catalyzed Annulation Reactions for Fluorinated N-Heterocycles

A powerful and modular approach for the synthesis of 3-fluoropiperidines is the Palladium-Catalyzed [4+2] Annulation. This strategy allows for the rapid construction of the core piperidine scaffold from readily available starting materials. acs.org

The reaction involves the allylation and subsequent condensation of an α-fluoro-β-ketoester with a cyclic carbamate. The process is catalyzed by a palladium complex, which facilitates the key bond-forming steps. This methodology is advantageous due to its modular nature, allowing for variation in the substituents on the resulting piperidine ring.

| Component | Example | Role in Reaction |

|---|---|---|

| Fluorinated Precursor | α-fluoro-β-ketoester | Provides the C2, C3(F), and C4 atoms of the piperidine ring. |

| Nitrogen Source | Cyclic carbamate | Provides the nitrogen atom and C5, C6 atoms. |

| Catalyst | Pd(dba)2 (5 mol %) | Catalyzes the key allylation and annulation steps. |

| Ligand | Phosphine-based ligand (e.g., L1) | Modulates the reactivity and stability of the Pd catalyst. |

| Acid | Trifluoroacetic acid (TFA) | Promotes the final condensation/cyclization step. |

The resulting 3-fluoropiperidine derivative, which contains other functional groups from the ketoester, can then be further modified. For instance, a hydroxyl group could be introduced at the appropriate position, followed by the SNAr reaction described in section 2.1.1 to yield the final target compound, this compound.

[4+2] Annulation Strategies

[4+2] Annulation, or cycloaddition, reactions represent a powerful strategy for the construction of six-membered rings like piperidines. rsc.orgnih.gov These methods involve the coupling of a four-atom component with a two-atom component to form the heterocyclic core.

Recent advancements have demonstrated palladium-catalyzed and organocatalytic approaches for [4+2] annulation. nih.gov For instance, a palladium(II)-catalyzed formal [4+2] oxidative annulation of alkyl amides and dienes has been developed, which proceeds through the activation of a C(sp3)-H bond. nih.gov In a different approach, organocatalytic [4+2] annulation of N-tethered enones and dicyanoalkenes has been shown to produce piperidine structures with high yields and excellent diastereoselectivity. nih.gov These methods offer divergent pathways to access either pyrrolidine (B122466) or piperidine cores from common precursors by switching between radical or polar cyclization pathways, controlled by reaction conditions such as the halogenation reagents, concentration, and solvent. rsc.orgnih.gov

The substrate scope for these reactions is broad, accommodating various styrene (B11656) derivatives and heteroaromatic-containing olefins, making it a viable strategy for creating diverse piperidine libraries. nih.gov

Table 1: Examples of [4+2] Annulation for Piperidine Synthesis

| Catalyst/Promoter | Reactants | Key Features | Ref. |

|---|---|---|---|

| Palladium(II) | Alkyl amides and dienes | C(sp3)-H bond activation | nih.gov |

| Organocatalyst | N-tethered enones and dicyanoalkenes | High yield and diastereoselectivity | nih.gov |

Diastereoselective Synthesis of Fluoropiperidines

Achieving stereocontrol in the synthesis of substituted piperidines is a significant challenge. For fluorinated piperidines, several diastereoselective methods have been developed. One prominent strategy involves the electrophilic fluorination of cyclic enamines derived from N-protected piperidines. clockss.org The resulting 3-fluoro-2-methoxy-N-protected piperidine intermediates can then undergo a Lewis acid-mediated nucleophilic substitution. clockss.org

The choice of Lewis acid and the N-protecting group can influence the diastereoselectivity of the subsequent nucleophilic addition (e.g., allylation). For example, the allylation of N-methoxycarbonyl-3-fluoro-2-methoxypiperidine using TiCl4 or BF3·OEt2 proceeds with moderate diastereoselectivity. clockss.org In contrast, higher diastereoselectivity was achieved for the N-phenyloxycarbonyl-protected analogue using TiCl4. clockss.org This approach relies on the generation of an N-acyliminium ion, which is trapped by a carbon nucleophile, with the fluorine atom directing the stereochemical outcome. clockss.org

Another powerful strategy is the dearomatization–hydrogenation (DAH) of fluoropyridine precursors using rhodium catalysts, which provides access to all-cis-(multi)fluorinated piperidines in a highly diastereoselective manner. nih.gov This method avoids the need for pre-functionalized precursors with defined stereochemistry. nih.gov

Table 2: Diastereoselective Allylation of 3-Fluoro-2-methoxypiperidine Derivatives

| N-Protecting Group | Lewis Acid | Yield (%) | Diastereomeric Excess (de, %) | Ref. |

|---|---|---|---|---|

| CO2Me | TiCl4 | 92 | 40 | clockss.org |

| CO2Me | BF3·OEt2 | 87 | 38 | clockss.org |

| CO2Ph | TiCl4 | 81 | 58 | clockss.org |

Intramolecular Cyclization Approaches for Piperidine Ring Formation

Intramolecular cyclization is a cornerstone of heterocyclic synthesis, where a linear precursor containing a nitrogen source cyclizes to form the piperidine ring. nih.gov This can occur through the formation of a new C-N or C-C bond. nih.gov

Transition metal catalysis has enabled significant advances in the cyclization of unsaturated amines. Gold(I) and palladium(II) complexes are particularly effective for this transformation.

Gold(I) Catalysis: Gold(I) complexes can catalyze the oxidative amination of non-activated alkenes. nih.gov For example, a gold(I)-catalyzed reaction can achieve the difunctionalization of a double bond, simultaneously forming the N-heterocycle and introducing an oxygen-containing substituent. nih.gov Gold(I) catalysts are also used to promote the cycloisomerization of mixed N,O-acetals generated from homopropargylic amines, providing access to highly substituted piperidines. researchgate.net This method involves the gold-catalyzed generation of an iminium ion, which then undergoes cyclization. researchgate.net

Palladium Catalysis: The intramolecular Wacker-type cyclization is a key palladium-catalyzed process for forming N-heterocyles. mdpi.com In this reaction, a Pd(II) species coordinates to the alkene, activating it for nucleophilic attack by the tethered amine. mdpi.comnih.gov Subsequent β-hydride elimination yields the cyclized product. mdpi.com This methodology has been applied to the cyclization of unsaturated β-amino alcohols to produce enantiopure bicyclic oxazolidines, which are precursors to piperidine derivatives. ysu.am Palladium catalysis also facilitates the aerobic oxidative cyclization of alkenes to access various six-membered nitrogen heterocycles, including piperidines, under base-free conditions. organic-chemistry.org

Radical cyclizations offer a complementary approach to piperidine synthesis, often proceeding under mild conditions. These reactions typically involve the generation of a radical species that cyclizes onto a tethered unsaturated group. beilstein-journals.org

One method employs a cobalt(II) catalyst for the intramolecular cyclization of linear amino-aldehydes, which proceeds in good yields. nih.gov Photoredox catalysis has also emerged as a powerful tool. nih.gov In this approach, an organic photoredox catalyst, driven by visible light, reduces a linear aryl halide precursor to generate an aryl radical. This radical then undergoes regioselective cyclization onto a pendant olefin, followed by a hydrogen-atom transfer (HAT) to yield complex spirocyclic piperidines. nih.gov This process avoids the need for toxic reagents or precious metals. nih.gov

Reductive hydroamination involves the intramolecular addition of an amine across a double or triple bond, followed by reduction. An intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes has been described for piperidine synthesis. nih.gov The reaction is mediated by an acid, which promotes alkyne functionalization to form an enamine, which in turn generates an iminium ion. Subsequent reduction of the iminium ion leads to the formation of the piperidine ring. nih.gov

A related strategy is the rhodium-catalyzed reductive transamination of pyridinium (B92312) salts. nih.govacs.org This process involves the transfer hydrogenation of the pyridinium ring to a dihydropyridine (B1217469) intermediate, which is then intercepted by water and an external amine. nih.gov Subsequent intramolecular reductive amination steps lead to the final N-aryl piperidine product. nih.gov This method is particularly valuable as it allows for the synthesis of N-aryl fluorinated piperidines in a single step under mild conditions. acs.org

Catalytic Hydrogenation of Fluorinated Pyridines

The catalytic hydrogenation of readily available fluorinated pyridines is a direct and robust strategy for accessing fluorinated piperidines. nih.gov This method is attractive due to the commercial availability of a wide range of fluoropyridine precursors. acs.org

A simple and effective system for this transformation combines a heterogeneous palladium catalyst, such as Pd(OH)2 on carbon, with an acid like aqueous HCl in a solvent like methanol. acs.org The acid protonates the substrate and product, facilitating the hydrogenation. acs.org This protocol demonstrates high cis-selectivity and enables the chemoselective reduction of the fluoropyridine ring while tolerating other aromatic systems like benzene (B151609) rings. acs.orgnih.gov The method is robust, showing high tolerance for air and moisture. nih.gov

Rhodium catalysts have also been employed effectively, particularly in a one-pot dearomatization-hydrogenation (DAH) process that yields all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.govmdpi.com

Table 3: Catalytic Systems for Hydrogenation of Fluoropyridines

| Catalyst | Additive/Conditions | Key Outcome | Ref. |

|---|---|---|---|

| Pd(OH)2/C (20 wt%) | aq. HCl, MeOH | Robust, simple, cis-selective | acs.org |

| Rhodium(I) complex | Pinacol borane | Dearomatization-hydrogenation, all-cis products | nih.govmdpi.com |

Functional Group Transformations and Derivatization during Synthesis

The synthesis of this compound must consider the reactivity of the fluoro and nitro substituents. These groups are generally stable under catalytic hydrogenation conditions. However, the nitro group can be readily reduced to an amino group, which can be a desirable transformation for further derivatization to explore structure-activity relationships. This reduction can often be achieved selectively in the presence of the aromatic ring, or concurrently with the pyridine (B92270) ring reduction depending on the chosen catalyst and reaction conditions.

Functionalization of the piperidine ring itself is another key aspect. The secondary amine of the piperidine ring is a versatile handle for introducing a wide range of substituents. N-alkylation, N-acylation, and N-arylation are common transformations that can be performed post-hydrogenation to generate a library of derivatives for biological screening.

Optimization of Reaction Conditions and Process Intensification

To develop a robust and scalable synthesis, optimization of reaction parameters and consideration of modern process technologies are crucial.

Exploration of Solvent Effects and Reaction Additives

The choice of solvent can significantly impact the rate and selectivity of hydrogenation reactions. Protic solvents like alcohols (e.g., methanol, ethanol, 2,2,2-trifluoroethanol) are commonly used for catalytic hydrogenations as they can help to solubilize the substrate and stabilize catalytic intermediates. The use of trifluoroethanol (TFE) has been shown to be particularly effective in the rhodium-catalyzed hydrogenation of pyridines. researchgate.net

Additives can also play a critical role. In some cases, acids or bases are added to modulate the reactivity of the catalyst or the substrate. For instance, in the reduction of pyridinium salts, the counter-ion can influence the course of the reaction. The presence of co-catalysts can also enhance the catalytic activity and selectivity. google.com

Stereochemical Control in Multi-Step Synthesis

Achieving the desired stereochemistry at the C3 position of the piperidine ring is a significant challenge. Several strategies can be employed to control the stereochemical outcome:

Substrate-controlled synthesis: Starting from a chiral precursor can impart stereochemical information to the final product.

Auxiliary-controlled synthesis: The use of a chiral auxiliary attached to the nitrogen atom of the pyridine precursor can direct the stereochemical course of the hydrogenation. The auxiliary can be removed in a subsequent step.

Catalyst-controlled synthesis: The use of a chiral catalyst, such as a rhodium complex with a chiral phosphine ligand, can induce enantioselectivity in the hydrogenation process. nih.gov This is often the most efficient approach for generating enantiomerically pure compounds.

The stereoselective synthesis of 3-substituted piperidines is an active area of research, with methods like asymmetric reductive Heck reactions followed by hydrogenation providing a powerful tool for accessing these chiral building blocks. nih.govacs.org

Continuous Flow Synthesis Techniques and Scale-Up Considerations

Continuous flow chemistry offers several advantages over traditional batch processing for the synthesis of fine chemicals and pharmaceuticals, including improved safety, better heat and mass transfer, and the potential for higher yields and purities. The catalytic hydrogenation of pyridines is well-suited for implementation in a continuous flow reactor. A packed-bed reactor containing a heterogeneous catalyst (e.g., Pd/C or a supported rhodium catalyst) can be used, where a solution of the substrate is passed through the catalyst bed under a stream of hydrogen.

This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, facilitating rapid optimization of the reaction conditions. Furthermore, continuous flow systems are readily scalable by either extending the operation time or by using larger reactors. The inherent safety benefits of handling hydrogen in a small, contained volume at any given time make flow chemistry particularly attractive for industrial-scale hydrogenations.

Elucidation of Reaction Mechanisms and Pathway Analysis

Mechanistic Investigations of Nucleophilic Aromatic Substitution Reactions

The formation of the aryl ether linkage in 3-(2-Fluoro-4-nitrophenoxy)piperidine is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This class of reaction is characteristic of aromatic rings substituted with strong electron-withdrawing groups, which activate the ring towards attack by nucleophiles. researchgate.netnih.gov In this specific synthesis, the nucleophile is the oxygen atom of a 3-hydroxypiperidine (B146073) precursor, and the electrophile is an activated fluoro-nitro-aromatic ring, such as 1,2-difluoro-4-nitrobenzene or 1-fluoro-2,4-dinitrobenzene. The reaction proceeds through an addition-elimination mechanism. researchgate.net

The cornerstone of the SNAr mechanism is the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex (or Jackson-Meisenheimer complex). nih.govwikipedia.org This complex is formed when the nucleophile adds to the electron-deficient aromatic ring. nih.gov

In the synthesis of this compound, the alkoxide from 3-hydroxypiperidine attacks the carbon atom bearing the fluorine leaving group. This initial attack breaks the aromaticity of the ring and forms a tetrahedral intermediate. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho- and para-nitro groups. wikipedia.orgyoutube.com This delocalization provides significant stabilization for the intermediate. The stability of the Meisenheimer complex is a key factor in the feasibility of SNAr reactions; the presence of strong electron-withdrawing groups like the nitro group is often essential. researchgate.net

The general pathway is as follows:

Addition: The nucleophile (3-hydroxypiperidine alkoxide) attacks the aryl fluoride (B91410), forming the anionic Meisenheimer intermediate.

Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the final product.

The first step, the formation of the Meisenheimer complex, is typically the rate-determining step of the reaction.

Table 1: Key Features of the Meisenheimer Complex in the SNAr Reaction

| Feature | Description |

| Structure | Anionic, non-aromatic, cyclohexadienyl intermediate with an sp³-hybridized carbon at the site of nucleophilic attack. |

| Stabilization | The negative charge is delocalized through resonance, primarily involving the electron-withdrawing nitro group(s). |

| Role in Reaction | It is a discrete intermediate in the stepwise addition-elimination mechanism of SNAr reactions. youtube.com |

| Leaving Group Effect | The high electronegativity of fluorine makes the attached carbon highly electrophilic and stabilizes the transition state leading to the Meisenheimer complex, often resulting in fluorides being the most reactive leaving groups (the "element effect"). researchgate.net |

Kinetic Studies and Linear Free Energy Relationships (e.g., Brønsted-type plots, Yukawa-Tsuno plots)

Kinetic studies provide powerful evidence for the proposed SNAr mechanism and offer detailed insights into the structure of the transition state. Linear Free Energy Relationships (LFERs), such as Brønsted and Yukawa-Tsuno plots, are used to correlate the rate of reaction with the properties of the nucleophile, leaving group, or substituents on the aromatic ring.

Brønsted-type Plots: These plots correlate the logarithm of the rate constant (log k) with the pKa of the conjugate acid of a series of related nucleophiles. The slope of this plot, the Brønsted coefficient (β_nuc_), provides information about the degree of bond formation in the transition state. For SNAr reactions, β_nuc_ values are typically between 0.3 and 0.8. researchgate.netresearchgate.net A linear Brønsted plot suggests that all nucleophiles in the series react via the same mechanism. nih.gov The lack of significant curvature indicates that the rate-determining step does not change across the series. nih.gov

Yukawa-Tsuno Plots: This is an extension of the Hammett plot, used to analyze the effect of substituents on the reaction rate. The Yukawa-Tsuno equation, log(k/k₀) = ρ(σ + r(σ⁺ - σ)), accounts for the through-resonance between an electron-donating substituent and the reaction center in the transition state. A linear plot confirms the development of charge at the reaction center and can quantify the extent of resonance stabilization. researchgate.net In SNAr reactions, a large positive ρ value indicates a significant buildup of negative charge in the transition state, consistent with the formation of a Meisenheimer-like intermediate. nih.gov

Recent studies have also shown that some SNAr reactions may proceed through a concerted (cSNAr) mechanism, rather than a stepwise one, particularly with less-activated aromatic systems. rsc.orgnih.gov Kinetic isotope effect (KIE) studies are often employed to distinguish between stepwise and concerted pathways. nih.gov However, for highly activated systems like fluoro-nitro-aromatics, the stepwise mechanism involving a Meisenheimer complex is generally accepted.

Reaction Mechanisms of Piperidine (B6355638) Ring Formation

The piperidine moiety is a common structural motif in bioactive molecules, and numerous methods have been developed for its synthesis. digitellinc.com These methods often involve the cyclization of a linear precursor and can be broadly categorized into transition metal-mediated processes and radical-based pathways.

Transition metals such as palladium, rhodium, gold, and nickel are widely used to catalyze the formation of piperidine rings. nih.govorganic-chemistry.org These methods offer high efficiency and stereocontrol.

A common strategy is the intramolecular hydroamination or cyclization of amino-alkenes or amino-alkynes. For example, a palladium-catalyzed intramolecular cyclization can proceed through a Wacker-type mechanism or a Heck-type pathway. whiterose.ac.uk

A general catalytic cycle for a Pd-catalyzed aminoalkene cyclization often involves these key steps:

Coordination: The palladium(II) catalyst coordinates to the alkene of the amino-alkene substrate.

Migratory Insertion/Aminopalladation: The nitrogen atom of the amine attacks the coordinated double bond in an intramolecular fashion. This step can be either syn- or anti- depending on the specific mechanism (e.g., Wacker-type aminopalladation). This forms a new carbon-nitrogen bond and a carbon-palladium sigma bond.

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, regenerating the double bond (often exocyclic to the newly formed ring) and forming a palladium-hydride species.

Reductive Elimination/Protonolysis: The C-H bond is formed to give the final piperidine product, and the active Pd(II) or Pd(0) catalyst is regenerated to re-enter the catalytic cycle.

Table 2: Examples of Transition Metals in Piperidine Synthesis

| Metal Catalyst | Typical Reaction Type | Mechanistic Feature |

| Palladium (Pd) | Intramolecular Heck reaction, Wacker-type cyclization whiterose.ac.uk | Involves aminopalladation and β-hydride elimination steps. |

| Rhodium (Rh) | Intramolecular hydroamination organic-chemistry.org | Forms a rhodium-amide intermediate, followed by insertion of the alkene into the Rh-N bond. |

| Gold (Au) | Hydroamination of allenes/alkynes organic-chemistry.org | π-activation of the unsaturated bond by the gold(I) catalyst facilitates nucleophilic attack by the amine. |

| Nickel (Ni) | Alder-ene type reactions of 1,7-dienes nih.gov | Catalyzes intramolecular cyclization with high regio- and enantioselectivity. |

Radical Initiation and Propagation in Cyclization Pathways

Radical cyclizations provide an alternative and powerful method for constructing piperidine rings, often from precursors containing a halide. rsc.orgnih.gov These reactions proceed via a chain mechanism involving radical intermediates. A common method involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN), and a radical mediator like tributyltin hydride (Bu₃SnH) or tris(trimethylsilyl)silane (B43935) (TTMSS). acs.org

The general mechanism consists of three main stages:

Initiation: The initiator (e.g., AIBN) thermally decomposes to generate initial radicals. These radicals then react with the mediator (e.g., Bu₃SnH) to produce the propagating radical (e.g., Bu₃Sn•).

Propagation: This is a two-step cycle.

The propagating radical (Bu₃Sn•) abstracts a halogen atom from the substrate (e.g., an N-(bromoalkyl)enamine), generating an alkyl radical.

This radical then undergoes an intramolecular cyclization by adding to a double or triple bond within the molecule. According to Baldwin's rules, a 6-exo-trig cyclization is generally favored, leading to the formation of the six-membered piperidine ring and a new radical center on the adjacent carbon.

This new radical then abstracts a hydrogen atom from a molecule of the mediator (Bu₃SnH), yielding the final piperidine product and regenerating the propagating radical (Bu₃Sn•), which continues the chain.

Termination: Two radical species combine to end the chain reaction.

Photoredox catalysis has emerged as a modern alternative, using visible light to generate the necessary radical intermediates under milder conditions without the need for toxic tin reagents. nih.gov

Reactivity of Functional Groups within this compound

The chemical reactivity of this compound is a composite of the properties of its three main components: the nitro-substituted aromatic ring, the ether linkage, and the piperidine ring.

Aromatic Nitro Group: The nitro group is a strong deactivating and meta-directing group for electrophilic aromatic substitution. Its primary reactivity involves reduction. It can be selectively reduced to an amino group (-NH₂) using various reagents, such as catalytic hydrogenation (e.g., H₂, Pd/C), or chemical reductants like tin(II) chloride (SnCl₂) in acidic media. This transformation dramatically alters the electronic properties of the aromatic ring, converting the electron-withdrawing nitro group into a strongly electron-donating amino group.

Piperidine Ring: The secondary amine within the piperidine ring is both basic and nucleophilic. wikipedia.org

Basicity: The nitrogen lone pair can readily accept a proton, forming a piperidinium (B107235) salt.

Nucleophilicity: The nitrogen can react with a wide range of electrophiles. Common reactions include N-alkylation with alkyl halides, N-acylation with acid chlorides or anhydrides to form amides, and N-arylation. The reactivity of the piperidine nitrogen can be influenced by the steric and electronic environment. nih.gov

Aryl Ether Linkage: The C-O bond of the aryl ether is generally stable. Cleavage typically requires harsh conditions, such as strong acids (e.g., HBr).

Fluoro Group: The fluorine atom on the aromatic ring is generally unreactive towards further SNAr reactions unless additional activating groups are present or very harsh conditions are used. Due to the high strength of the C-F bond, it is typically the least reactive halide in many other reaction types. researchgate.net

Chemical Transformations of the Nitro Group (e.g., Reduction)

The nitro group is a versatile functional group that can undergo various transformations, with reduction to an amine being the most common and significant. The reduction of the aromatic nitro group in this compound to the corresponding aniline (B41778) derivative, 4-(piperidin-3-yloxy)-3-fluoroaniline, is a key transformation for its use in further synthetic applications.

The conversion of aromatic nitro compounds to primary amines can be achieved through several established methods, each with its own advantages regarding chemoselectivity and reaction conditions. wikipedia.org The generally accepted mechanism for this transformation proceeds in a stepwise manner, involving the formation of nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine product. google.com The choice of reducing agent is critical to ensure the selective reduction of the nitro group without affecting other sensitive functionalities in the molecule, such as the C-F bond, the ether linkage, or the piperidine ring.

Common methods applicable to the reduction of the nitro group in this compound include:

Catalytic Hydrogenation: This is a widely used and often clean method for nitro group reduction. commonorganicchemistry.com Catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide are highly effective. wikipedia.orgcommonorganicchemistry.com However, with substrates containing aromatic halogens, there is a risk of hydrodehalogenation. To mitigate the cleavage of the C-F bond, Raney Nickel can be a preferable catalyst as it is less prone to causing dehalogenation. commonorganicchemistry.com

Metal-Acid Systems: The use of metals in acidic media provides a classic and reliable method for nitro reduction. scispace.com Reagents such as iron in acetic acid, zinc in acidic conditions, or tin(II) chloride (SnCl₂) are known to be mild and can exhibit good chemoselectivity, preserving other reducible groups. commonorganicchemistry.comscispace.com

Transfer Hydrogenation: This method uses a hydrogen donor molecule in the presence of a catalyst. Systems like ammonium (B1175870) formate (B1220265) with Pd/C can be effective under milder conditions than high-pressure hydrogenation.

Biocatalysis: The use of nitroreductase enzymes offers a highly selective and environmentally benign route for the reduction of aromatic nitro compounds, even in the presence of sensitive groups like fluorine. google.com

The following table summarizes potential reduction methods for the nitro group.

| Method | Reagents/Catalyst | Potential Outcome/Selectivity |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | High efficiency; potential risk of defluorination. |

| Catalytic Hydrogenation | H₂, Raney Nickel | Reduces nitro group; lower risk of defluorination compared to Pd/C. commonorganicchemistry.com |

| Metal/Acid Reduction | Fe/AcOH or Zn/AcOH | Mild and selective reduction of the nitro group. commonorganicchemistry.com |

| Metal Salt Reduction | SnCl₂ | Mild conditions, often used for selective reductions. commonorganicchemistry.com |

| Biocatalytic Reduction | Nitroreductase | High chemoselectivity under ambient conditions. google.com |

Nucleophilic Reactivity of the Piperidine Nitrogen

The piperidine ring contains a secondary amine, which features a lone pair of electrons on the nitrogen atom. This makes the nitrogen atom both basic and nucleophilic, allowing it to participate in a variety of chemical reactions. The modulation of the basicity of the piperidine nitrogen can significantly influence its interaction with biological targets. scientificupdate.com

The nucleophilic character of the piperidine nitrogen in this compound allows it to react with a range of electrophiles. Common reactions include:

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide) or other alkylating agents in the presence of a base leads to the formation of the corresponding tertiary amine.

N-Acylation: Treatment with acid chlorides or anhydrides (e.g., acetyl chloride) typically in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) yields N-acylpiperidine derivatives (amides).

N-Arylation: The nitrogen can react with activated aryl halides, although this often requires specific catalytic conditions (e.g., Buchwald-Hartwig amination).

Reductive Amination: The secondary amine can react with aldehydes or ketones to form an intermediate iminium ion, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to form a tertiary amine. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base produces N-sulfonylpiperidine derivatives (sulfonamides).

The table below outlines the key reactions involving the piperidine nitrogen.

| Reaction Type | Example Reagent | Product Class |

|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | Tertiary Amine |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Amide |

| N-Sulfonylation | Tosyl Chloride (TsCl) | Sulfonamide |

| Reductive Amination | Acetone, NaBH(OAc)₃ | Tertiary Amine |

Reactivity and Substitution at the Fluoro-Nitrophenyl Moiety

The fluoro-nitrophenyl portion of the molecule is an electron-deficient aromatic system. The presence of the strongly electron-withdrawing nitro group and the electronegative fluorine atom deactivates the ring towards electrophilic aromatic substitution (EAS). Conversely, these same groups strongly activate the ring for nucleophilic aromatic substitution (SNAr).

The primary site for SNAr is the carbon atom bearing the fluorine atom. The nitro group is located para to the fluorine, which provides powerful activation by stabilizing the negative charge of the intermediate Meisenheimer complex through resonance. The reaction proceeds via a two-step addition-elimination mechanism where a nucleophile attacks the carbon attached to the fluorine, forming the resonance-stabilized anionic intermediate, followed by the expulsion of the fluoride leaving group to restore aromaticity.

Potential nucleophiles for this transformation include:

Alkoxides (e.g., sodium methoxide)

Amines (e.g., ammonia, primary/secondary amines)

Thiols (e.g., sodium thiophenoxide)

While the fluorine atom is the most likely leaving group in an SNAr reaction, the entire 3-(piperidinyloxy) group could potentially be displaced by a very strong nucleophile under harsh conditions, though this is less favorable.

Electrophilic aromatic substitution on this ring is highly disfavored due to the deactivating effect of the nitro group. If forced to react, any substitution would be directed to the positions meta to the nitro group (and ortho to the fluorine and oxygen substituents).

The following table summarizes potential substitution reactions on the aromatic moiety.

| Reaction Type | Reagent | Position of Attack | Product Type | Feasibility |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | CH₃ONa | C-F | Displacement of Fluorine with Methoxy group | High |

| Nucleophilic Aromatic Substitution (SNAr) | NH₃ | C-F | Displacement of Fluorine with Amino group | High |

| Electrophilic Aromatic Substitution (EAS) | Br₂, FeBr₃ | C-H (meta to NO₂) | Bromination of the aromatic ring | Very Low / Requires harsh conditions |

Advanced Structural Characterization and Conformational Analysis

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful analytical technique that allows for the precise determination of the atomic arrangement within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of 3-(2-Fluoro-4-nitrophenoxy)piperidine, a detailed three-dimensional model of the molecule can be constructed. This model provides a wealth of information, including bond lengths, bond angles, and torsional angles, which are crucial for a comprehensive structural analysis.

The molecular structure of this compound consists of a piperidine (B6355638) ring linked via an ether oxygen atom at its 3-position to a 2-fluoro-4-nitrophenyl group. X-ray analysis would provide the exact bond lengths and angles for all constituent atoms. The bond parameters for the piperidine ring are expected to be consistent with those of a saturated heterocycle, while the aromatic ring would exhibit bond lengths intermediate between single and double bonds, characteristic of a delocalized π-system. The geometry of the nitro group and the C-F bond would also be precisely defined.

Below is a table of representative bond lengths expected for the key structural fragments of the molecule, based on typical values from crystallographic databases.

| Bond | Typical Bond Length (Å) |

| C-N (piperidine) | 1.46 - 1.48 |

| C-C (piperidine) | 1.51 - 1.54 |

| C-O (ether) | 1.36 - 1.43 |

| C-F (aromatic) | 1.33 - 1.36 |

| C-N (nitro group) | 1.47 - 1.49 |

| N-O (nitro group) | 1.21 - 1.24 |

| C=C (aromatic) | 1.37 - 1.40 |

Note: The data in this table is interactive and represents typical ranges for the specified bond types.

Saturated six-membered rings like piperidine predominantly adopt a chair conformation to minimize angular and torsional strain. ed.ac.uknih.govnih.govwikipedia.org It is expected that the piperidine ring in this compound will exist in a stable chair form. nih.govnih.gov In this conformation, the substituents at each carbon atom can be classified as either axial (perpendicular to the ring's mean plane) or equatorial (lying roughly within the plane).

The 2-fluoro-4-nitrophenoxy substituent at the C3 position can, in principle, occupy either an axial or an equatorial position. Generally, bulky substituents prefer the more sterically favorable equatorial position to avoid 1,3-diaxial interactions. Therefore, the most stable conformer is predicted to have the phenoxy group in an equatorial orientation. The puckering parameters of the ring, such as those defined by Cremer and Pople, would quantitatively describe the exact shape and deviation from an ideal chair geometry. iucr.org

In some crystal structures, certain atoms or groups of atoms may not be perfectly ordered and can occupy multiple positions. This phenomenon, known as crystallographic disorder, can occur in flexible parts of a molecule, such as an ethyl ester group which might show rotational disorder. iucr.org For this compound, while the core structure is relatively rigid, there could potentially be slight conformational disorder in the piperidine ring or rotational disorder of the entire molecule if the packing forces are not highly specific. A detailed refinement of the X-ray diffraction data would be necessary to identify and model any such disorder.

The this compound molecule possesses one strong hydrogen bond donor, the piperidine N-H group, and multiple potential hydrogen bond acceptors: the two oxygen atoms of the nitro group, the ether oxygen atom, and the fluorine atom. purdue.edulibretexts.org

The most significant intermolecular interaction is expected to be the N–H···O hydrogen bond, likely involving one of the oxygen atoms of the nitro group, which is a strong acceptor. rsc.org Such interactions often lead to the formation of well-defined supramolecular motifs, such as chains or dimers, which form the primary framework of the crystal structure. ed.ac.ukmdpi.com

The table below summarizes the typical geometric parameters for the types of hydrogen bonds that could be present in the crystal structure.

| Hydrogen Bond Type | Donor (D) - Acceptor (A) Distance (Å) | Angle (D-H···A) (°) |

| N–H···O | 2.7 - 3.1 | 150 - 180 |

| C–H···O | 3.0 - 3.6 | 120 - 170 |

| C–H···F | 3.0 - 3.5 | 120 - 160 |

Note: The data in this table is interactive and represents typical ranges for the specified hydrogen bond types.

Supramolecular Interactions and Crystal Packing

π-π Stacking Interactions

In the solid state, π-π stacking interactions are a significant contributor to the stabilization of the crystal lattice of aromatic compounds. For this compound, the electron-deficient 2-fluoro-4-nitrophenyl ring is the primary locus for such interactions. These forces arise from the overlap of π-orbitals between adjacent aromatic rings. The geometry of these interactions can vary, typically categorized as face-to-face or offset (parallel-displaced), with the latter often being energetically more favorable as it minimizes electrostatic repulsion. The presence of a strong electron-withdrawing nitro group and an electronegative fluorine atom significantly influences the quadrupole moment of the aromatic ring, modulating the nature and strength of these stacking interactions. The interplay between the electron-poor π-system of the nitrophenyl ring and adjacent rings dictates the packing motif, influencing physical properties such as melting point and solubility.

Weak Noncovalent Interactions (e.g., C–H···S, C–H···N, C–H···C(π))

Beyond classical hydrogen bonds, a network of weaker noncovalent interactions plays a crucial role in defining the three-dimensional supramolecular assembly of this compound. While C–H···S interactions are not applicable due to the absence of sulfur, C–H···N and C–H···C(π) interactions are of particular importance.

C–H···C(π) Interactions: The aromatic ring, with its delocalized π-electron cloud, can act as a weak hydrogen bond acceptor. Aliphatic C–H groups from the piperidine ring of an adjacent molecule can interact with the face of the 2-fluoro-4-nitrophenyl ring. These interactions, while individually weak, collectively provide significant stabilization to the crystal packing.

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contact Contribution

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a given molecule dominates. By mapping properties such as normalized contact distance (dnorm) onto this surface, one can identify regions of significant intermolecular contact.

Two-dimensional fingerprint plots are derived from the Hirshfeld surface, providing a quantitative summary of the different types of intermolecular contacts. These plots display the distance from the surface to the nearest nucleus inside (di) versus the distance to the nearest nucleus outside (de). The distribution and shape of the points on the plot are characteristic of specific interactions. For this compound, a hypothetical fingerprint plot would be decomposed to show the percentage contribution of each type of contact, such as H···H, O···H, N···H, F···H, and C···H interactions, to the total surface area.

Hypothetical Contribution of Intermolecular Contacts for this compound

| Interaction Type | Contribution (%) | Description |

| H···H | 45.0% | Represents contacts between hydrogen atoms, typically the most abundant due to the molecule's periphery being rich in hydrogen. |

| O···H/H···O | 25.5% | Corresponds to hydrogen bonding involving the oxygen atoms of the nitro group and the ether linkage with hydrogen atoms. |

| F···H/H···F | 12.0% | Indicates contacts involving the fluorine atom, highlighting its role in the crystal packing. |

| N···H/H···N | 8.5% | Relates to interactions involving the nitrogen atoms of the nitro and piperidine groups. |

| C···H/H···C | 7.0% | Includes C–H···π interactions, showing contacts between carbon and hydrogen atoms. |

| Other | 2.0% | Encompasses all other minor contacts. |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.

CLP-PIXEL Energy Analysis of Dimers and Crystal Energetics

To quantify the energetic contributions of the various intermolecular interactions, Crystal Lattice Energy Program (CLP-PIXEL) calculations can be employed. This method calculates lattice energies by summing the interaction energies between a central molecule and all its surrounding neighbors. The interaction energy is partitioned into Coulombic, polarization, dispersion, and repulsion terms, providing a detailed understanding of the forces at play.

By applying this method to the crystal structure of this compound, one could identify the most stable molecular dimers and quantify the energies of the specific interactions, such as π-π stacking and hydrogen bonding, that hold them together. This analysis provides a quantitative hierarchy of the interactions governing the crystal's stability.

Hypothetical Interaction Energies for a Significant Dimer in this compound Crystal

| Energy Term | Interaction Energy (kJ/mol) |

| Coulombic | -35.2 |

| Polarization | -15.8 |

| Dispersion | -50.5 |

| Repulsion | 40.1 |

| Total | -61.4 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Advanced Solution-State Spectroscopic Characterization

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR spectroscopy is indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) resonances in complex organic molecules like this compound, especially where spectral overlap occurs in one-dimensional spectra. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms.

Assignment of Proton and Carbon Resonances

The ¹H and ¹³C NMR spectra of this compound would present distinct signals for the piperidine ring and the 2-fluoro-4-nitrophenyl moiety.

¹H NMR: The aromatic region would show complex splitting patterns due to the fluorine and nitro substituents. The protons on the piperidine ring would appear in the aliphatic region, with their chemical shifts influenced by their proximity to the nitrogen atom and the phenoxy group.

¹³C NMR: The carbon signals for the aromatic ring would be spread over the typical aromatic region, with the carbon attached to the fluorine showing a characteristic C-F coupling. The carbons of the piperidine ring would be found in the aliphatic region.

Multi-dimensional NMR experiments would be used to assign these signals definitively:

COSY: Would reveal ¹H-¹H coupling networks, helping to trace the connectivity of protons within the piperidine ring and the aromatic system.

HSQC: Would correlate each proton signal with its directly attached carbon atom, allowing for the assignment of carbon resonances based on the already assigned proton signals.

Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multi-Dimensional NMR Correlations |

| Aromatic Ring | |||

| C-1' | 150.2 | - | HMBC to H-3, H-5', H-6' |

| C-2' | 153.5 (d, JCF = 250 Hz) | - | HMBC to H-6' |

| C-3' | 118.4 (d, JCF = 25 Hz) | 7.95 (dd) | COSY to H-5'; HSQC to C-3' |

| C-4' | 141.0 | - | HMBC to H-3', H-5' |

| C-5' | 119.8 (d, JCF = 8 Hz) | 8.15 (dd) | COSY to H-3', H-6'; HSQC to C-5' |

| C-6' | 112.5 (d, JCF = 3 Hz) | 7.30 (t) | COSY to H-5'; HSQC to C-6' |

| Piperidine Ring | |||

| C-2 | 50.1 | 3.10 (m), 2.70 (m) | COSY to H-3; HSQC to C-2 |

| C-3 | 75.8 | 4.60 (m) | COSY to H-2, H-4; HSQC to C-3 |

| C-4 | 30.5 | 1.90 (m), 1.70 (m) | COSY to H-3, H-5; HSQC to C-4 |

| C-5 | 22.1 | 1.65 (m), 1.50 (m) | COSY to H-4, H-6; HSQC to C-5 |

| C-6 | 45.3 | 2.95 (m), 2.60 (m) | COSY to H-5; HSQC to C-6 |

Note: The chemical shifts, coupling constants (J), and multiplicities (d=doublet, t=triplet, dd=doublet of doublets, m=multiplet) in this table are hypothetical and for illustrative purposes only. Actual experimental values may differ.

Stereochemical Assignment through NOESY/COSY/HSQC/HMBC

Two-dimensional NMR spectroscopy is an indispensable tool for the unambiguous assignment of protons and carbons and for determining the relative stereochemistry and preferred conformation of the this compound molecule. A combined analysis of Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments allows for a comprehensive structural elucidation. longdom.orglibretexts.org

The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. The bulky 2-fluoro-4-nitrophenoxy substituent at the C3 position can exist in either an axial or equatorial orientation. The energetic preference for one conformation over the other is influenced by a combination of steric hindrance and electronic effects, such as hyperconjugation. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For the piperidine ring, COSY spectra would show correlations between adjacent protons (e.g., H2-H3, H3-H4, H4-H5, H5-H6), establishing the connectivity of the spin system. longdom.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹JCH). It allows for the unambiguous assignment of each carbon atom in the piperidine ring and the aromatic ring by linking it to its corresponding proton signal. ustc.edu.cncolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds (²JCH, ³JCH). libretexts.org This is crucial for identifying quaternary carbons and connecting different fragments of the molecule. For instance, correlations would be expected from the piperidine H3 proton to carbons of the phenoxy ring through the ether oxygen, confirming the C-O-C linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is paramount for determining stereochemistry and conformation by identifying protons that are close in space, regardless of their bonding connectivity. nih.gov A key application for this molecule is to determine the orientation of the substituent at C3.

If the substituent is equatorial , strong NOE cross-peaks would be observed between the axial proton at C3 (H3ax) and the other axial protons on the same side of the ring (H5ax and the axial proton at C1 if applicable).

If the substituent is axial , the H3 proton (now H3eq) would show NOE correlations to the equatorial protons at C2 and C4. Furthermore, the protons of the phenoxy group would show spatial proximity to the axial protons at C1 and C5.

A hypothetical summary of key 2D NMR correlations for the equatorial conformer is presented in the table below.

| Experiment | Correlating Nuclei | Inferred Structural Information |

|---|---|---|

| COSY | H3 ↔ H2, H4 | Confirms proton connectivity within the piperidine ring. |

| HSQC | H3 ↔ C3 | Assigns the carbon chemical shift for the substituted position. |

| HMBC | H3 ↔ C(phenoxy, C1') | Confirms the ether linkage between the piperidine and phenoxy rings. |

| NOESY | H3(ax) ↔ H5(ax) | Indicates spatial proximity consistent with an equatorial substituent at C3. |

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups present in the molecule and insights into its conformational state. longdom.org

The vibrational spectrum of this compound is a composite of the vibrations from the piperidine ring, the aryl ether linkage, and the substituted benzene (B151609) ring. The characteristic frequencies of these groups can be identified and assigned based on established literature values for similar compounds. researchgate.netresearchgate.netdergipark.org.tr

Piperidine Ring Vibrations: The N-H stretching vibration of the secondary amine is expected as a moderate band in the 3300-3500 cm⁻¹ region in the IR spectrum. The C-H stretching vibrations of the methylene (B1212753) groups (CH₂) in the ring appear just below 3000 cm⁻¹. The C-H bending (scissoring) and rocking modes are found in the 1470-1450 cm⁻¹ and 1370-720 cm⁻¹ regions, respectively. libretexts.org

Aromatic Ring Vibrations: The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C in-ring stretching vibrations usually produce a set of bands in the 1600-1400 cm⁻¹ range. libretexts.org

Nitro Group (NO₂) Vibrations: The nitro group is characterized by two strong and distinct stretching vibrations: the asymmetric stretch (ν_as(NO₂)) typically found between 1550-1475 cm⁻¹ and the symmetric stretch (ν_s(NO₂)) between 1360-1290 cm⁻¹. orgchemboulder.comspectroscopyonline.com These are often the most intense and recognizable bands in the IR spectrum.

Ether and Fluoro Substituent Vibrations: The aryl ether C-O-C linkage gives rise to a strong asymmetric stretching band around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. The C-F stretching vibration is expected to appear as a strong band in the 1250-1000 cm⁻¹ region. researchgate.netjconsortium.com

The table below summarizes the expected key vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H (Piperidine) | Stretching | 3300 - 3500 | Medium |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium-Weak |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium-Strong |

| C=C (Aromatic) | In-ring Stretching | 1600 - 1400 | Medium-Variable |

| NO₂ (Nitro) | Asymmetric Stretching | 1550 - 1475 | Very Strong |

| NO₂ (Nitro) | Symmetric Stretching | 1360 - 1290 | Very Strong |

| C-O (Aryl Ether) | Asymmetric Stretching | ~1250 | Strong |

| C-F (Aryl Fluoride) | Stretching | 1250 - 1000 | Strong |

The vibrational frequencies of the piperidine ring are sensitive to its conformation. The position and intensity of certain C-H and C-C vibrational modes can differ between the axial and equatorial conformers. nih.gov For instance, the C-H stretching and bending frequencies can be influenced by the orientation of the C3 substituent. Computational studies, often employing Density Functional Theory (DFT), can be used to predict the vibrational spectra for both the axial and equatorial conformers. By comparing the calculated spectra with the experimental FTIR and Raman data, it is possible to determine the predominant conformation in the solid state or in solution.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the absorption spectrum is dominated by the π-electron system of the 2-fluoro-4-nitrophenoxy chromophore, as the piperidine moiety does not absorb significantly in the accessible UV-Vis range.

The electronic spectrum is expected to show characteristic absorption bands arising from π → π* and n → π* transitions. libretexts.orguobabylon.edu.iq

π → π Transitions:* These are typically high-intensity transitions involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic ring. The presence of the nitro group, a strong electron-withdrawing group, and the phenoxy oxygen, an electron-donating group, extends the conjugation and shifts these absorptions to longer wavelengths (a bathochromic or red shift).

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen of the nitro group or the ether linkage) to an antibonding π* orbital of the aromatic ring. These transitions are generally of much lower intensity than π → π* transitions. mdpi.com The presence of the nitro group often gives rise to a distinct n → π* band. mdpi.com

The absorption maxima (λ_max) are influenced by solvent polarity. Polar solvents can stabilize the ground and/or excited states differently, leading to shifts in the absorption wavelengths. qu.edu.qa

Frontier Molecular Orbital (FMO) theory provides a framework for understanding electronic transitions. wikipedia.orglibretexts.org The key orbitals involved are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: For the 2-fluoro-4-nitrophenoxy moiety, the HOMO is expected to have significant electron density localized on the phenoxy oxygen and the aromatic ring, reflecting its electron-donating character.

LUMO: The LUMO is anticipated to be predominantly localized on the electron-withdrawing nitro group and the associated π-system of the benzene ring. researchgate.net

The principal electronic transition observed in the UV-Vis spectrum corresponds to the promotion of an electron from the HOMO to the LUMO. Given the spatial separation of the electron density in these orbitals, this transition possesses significant intramolecular charge transfer (CT) character. uobabylon.edu.iq Upon photoexcitation, electron density effectively moves from the phenoxy portion of the molecule towards the nitro-substituted part of the aromatic ring. The energy gap (ΔE) between the HOMO and LUMO determines the wavelength of the absorption maximum; a smaller gap corresponds to absorption at a longer wavelength. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for calculating the energies of these orbitals and predicting the electronic absorption spectrum. qu.edu.qanih.gov

The table below summarizes the anticipated electronic transitions and their FMO correlation.

| Transition Type | Orbital Promotion | Expected Characteristics | FMO Correlation |

|---|---|---|---|

| π → π | π (ring) → π (ring/NO₂) | High intensity (large ε) | Corresponds to HOMO→LUMO or similar high-energy transitions. |

| n → π | n (O atoms) → π (ring/NO₂) | Low intensity (small ε) | Involves non-bonding orbitals, often close in energy to the HOMO. |

| Charge Transfer (CT) | HOMO → LUMO | Strong absorption, sensitive to solvent | Electron density moves from the phenoxy ring (HOMO) to the nitro-aromatic system (LUMO). |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is the preferred method for investigating the electronic structure of medium- to large-sized molecules. For 3-(2-Fluoro-4-nitrophenoxy)piperidine, DFT calculations would provide fundamental information about its geometry, stability, and electronic properties. These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) that defines the mathematical functions used to describe the orbitals of the atoms.

Geometry Optimization and Conformational Landscapes

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For a flexible molecule like this compound, which contains a piperidine (B6355638) ring, this process is crucial. The piperidine ring can adopt several conformations, most notably the chair, boat, and twist-boat forms. The chair conformation is generally the most stable.

Furthermore, the substituent at the 3-position of the piperidine ring can be in either an axial or an equatorial position. A conformational analysis would be performed to identify all possible low-energy conformers and to determine their relative stabilities. This involves systematically exploring the potential energy surface of the molecule. The results of such an analysis for fluorinated piperidines, for instance, have shown that the conformational preferences can be influenced by a variety of factors, including steric hindrance, hyperconjugation, and electrostatic interactions. nih.govnih.gov Computational studies on substituted piperidines have demonstrated that the presence of polar substituents can significantly influence the preference for axial or equatorial conformations. nih.gov

A detailed conformational analysis of this compound would reveal the preferred spatial arrangement of the 2-fluoro-4-nitrophenoxy group relative to the piperidine ring, which is critical for understanding its potential interactions with other molecules.

Electronic Structure Analysis

Once the optimized geometries of the stable conformers are obtained, a detailed analysis of their electronic structure can be performed. This provides insights into the molecule's reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which an electron is most easily removed, and it is associated with the molecule's ability to act as an electron donor (nucleophile). The LUMO is the orbital to which an electron is most easily added, and it relates to the molecule's ability to act as an electron acceptor (electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.govbiomedres.us Conversely, a small HOMO-LUMO gap indicates a molecule that is more reactive. nih.govbiomedres.us For this compound, the electron-withdrawing nitro group and the electronegative fluorine atom on the phenyl ring are expected to lower the energy of the LUMO, potentially resulting in a smaller HOMO-LUMO gap and influencing its reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap | Value |

Note: This table is for illustrative purposes only, as specific computational data for this compound is not available.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron distribution within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, and core orbitals). NBO analysis is particularly useful for quantifying hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital.

For this compound, NBO analysis would reveal the nature of the bonds, the hybridization of the atoms, and the extent of electron delocalization. It could quantify the interactions between the lone pair electrons on the nitrogen and oxygen atoms and the anti-bonding orbitals of adjacent bonds, which can influence the molecule's conformation and reactivity. Studies on similar molecules have used NBO analysis to understand the electronic structure and stability. pnrjournal.comfluorine1.ru

Table 2: Hypothetical NBO Analysis Data for a Key Interaction in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N | σ* C-H | Value |

| LP(1) O | σ* C-C | Value |

Note: This table is for illustrative purposes only, as specific computational data for this compound is not available. E(2) represents the stabilization energy of the hyperconjugative interaction.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. uni-muenchen.de It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent intermediate potentials.

For this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atoms of the nitro group and the ether linkage, as well as the nitrogen atom of the piperidine ring due to their lone pairs of electrons. researchgate.net Regions of positive potential would likely be found around the hydrogen atoms. The MEP map provides a valuable tool for predicting the sites of intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic reactions. uni-muenchen.deresearchgate.net

Mulliken population analysis is a method for estimating the partial atomic charges on the atoms within a molecule. wikipedia.org These charges provide a simple, quantitative measure of the electron distribution. While Mulliken charges are known to be sensitive to the choice of basis set, they can still provide useful qualitative insights into the charge distribution. wikipedia.org

In this compound, the electronegative atoms (fluorine, oxygen, and nitrogen) are expected to have negative Mulliken charges, while the carbon and hydrogen atoms would have varying positive or slightly negative charges depending on their chemical environment. The Mulliken charge distribution would complement the MEP analysis by providing a numerical representation of the charge at each atomic center.

Table 3: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Mulliken Charge (a.u.) |

| F | Value |

| O (nitro) | Value |

| O (ether) | Value |

| N (nitro) | Value |

| N (piperidine) | Value |

Note: This table is for illustrative purposes only, as specific computational data for this compound is not available.

Vibrational Frequency Calculations and Comparison with Experimental Data

Vibrational spectroscopy, coupled with quantum chemical calculations, offers a detailed picture of a molecule's structural and bonding characteristics. Density Functional Theory (DFT) is a widely used method for accurately predicting the vibrational frequencies of organic molecules. By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, which, when diagonalized, yields the harmonic vibrational frequencies and their corresponding normal modes.

For this compound, theoretical vibrational spectra can be computed, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p). The calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental Fourier-transform infrared (FT-IR) and Raman spectra.

The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to its distinct functional groups. These include the stretching vibrations of the C-F bond, the symmetric and asymmetric stretching of the nitro (NO₂) group, the stretching of the aryl-ether C-O bond, and various modes associated with the piperidine and benzene (B151609) rings. The comparison between calculated and experimental frequencies allows for a definitive assignment of the observed spectral bands, confirming the molecular structure and providing insights into the intramolecular interactions.

Table 1: Representative Calculated vs. Experimental Vibrational Frequencies for Key Functional Groups in Aromatic Nitro and Piperidine Compounds.

| Vibrational Mode | Typical Calculated Frequency (cm⁻¹) | Typical Experimental Frequency (cm⁻¹) |

| N-H Stretch (Piperidine) | 3450 - 3550 | 3300 - 3400 |

| C-H Stretch (Aromatic) | 3100 - 3200 | 3050 - 3150 |

| C-H Stretch (Aliphatic) | 2950 - 3050 | 2850 - 2960 |

| NO₂ Asymmetric Stretch | 1550 - 1590 | 1510 - 1560 |

| NO₂ Symmetric Stretch | 1370 - 1410 | 1340 - 1380 |

| C-O-C Asymmetric Stretch | 1250 - 1300 | 1220 - 1270 |

| C-F Stretch | 1180 - 1250 | 1150 - 1220 |

Note: The values presented are typical ranges for similar functional groups and are for illustrative purposes. Specific values for this compound would require a dedicated computational and experimental study.

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical calculations are indispensable for elucidating the detailed mechanisms of chemical reactions, providing insights into transition states, activation energies, and reaction pathways that are often difficult to probe experimentally.

Potential Energy Surface (PES) Mapping

The formation of this compound, likely through a nucleophilic aromatic substitution (SNAr) reaction between a piperidinol derivative and 1,2-difluoro-4-nitrobenzene, can be mechanistically investigated by mapping the potential energy surface (PES). The PES is a multidimensional surface that represents the energy of a chemical system as a function of its geometry.

By identifying the stationary points on the PES—reactants, products, intermediates, and transition states—the minimum energy path for the reaction can be determined. Computational methods can be used to locate the transition state structure and calculate the activation energy barrier, which is crucial for understanding the reaction kinetics. For an SNAr reaction, the PES would detail the energy changes associated with the formation of the Meisenheimer complex (a key intermediate) and the subsequent departure of the leaving group.

Bond Evolution Theory (BET) Approaches

Bond Evolution Theory (BET) provides a deeper, more qualitative understanding of reaction mechanisms by analyzing the topological changes in the electron localization function (ELF) along the reaction pathway. BET allows for the visualization of bond formation and breaking processes in a chemically intuitive manner.

For the synthesis of this compound, a BET analysis would partition the reaction coordinate into distinct phases, each characterized by specific electronic rearrangements. This would reveal the sequence of events, such as the initial formation of the C-O bond between the piperidine oxygen and the aromatic ring, the delocalization of the negative charge in the Meisenheimer intermediate, and the final cleavage of the C-F bond. This approach offers a narrative of the reaction mechanism based on the flow of electron density.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for studying the electronic excited states of molecules. pnrjournal.comresearchgate.netresearchgate.netnih.gov It is widely used to predict UV-Vis absorption spectra by calculating the vertical excitation energies and oscillator strengths of electronic transitions.

For this compound, the presence of the nitrophenyl chromophore suggests significant absorption in the UV-Vis region. TD-DFT calculations can identify the nature of the electronic transitions, for instance, whether they are localized on the aromatic ring (π→π* transitions) or involve charge transfer from the piperidine-oxy group to the nitroaromatic system (n→π* or intramolecular charge transfer, ICT, transitions). Understanding these excited state properties is crucial for applications in materials science and photochemistry.

Table 2: Illustrative TD-DFT Calculated Excitation Energies and Oscillator Strengths.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₁ | 3.85 | 322 | 0.005 | n → π |

| S₂ | 4.52 | 274 | 0.350 | π → π |

| S₃ | 4.98 | 249 | 0.120 | π → π* |

Note: These are hypothetical values for illustrative purposes, based on typical calculations for similar aromatic nitro compounds.

Analysis of Global Reactivity Indices

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through a set of global reactivity indices. researchgate.netresearchgate.net These indices are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Key global reactivity indices include:

HOMO-LUMO gap (ΔE): A measure of the molecule's excitability and chemical stability. A smaller gap suggests higher reactivity.

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): Resistance to change in electron distribution (η ≈ (I - A) / 2). Harder molecules are less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Softer molecules are more reactive.

Electronegativity (χ): The ability to attract electrons (χ ≈ (I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).

Table 3: Representative Global Reactivity Indices Calculated via DFT.

| Parameter | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -8.50 |

| LUMO Energy | ELUMO | -2.10 |

| HOMO-LUMO Gap | ΔE | 6.40 |

| Ionization Potential | I | 8.50 |

| Electron Affinity | A | 2.10 |

| Chemical Hardness | η | 3.20 |

| Chemical Softness | S | 0.31 |

| Electronegativity | χ | 5.30 |

| Electrophilicity Index | ω | 4.39 |

Note: The values are hypothetical and serve to illustrate the application of these concepts.

Prediction and Characterization of Nonlinear Optical (NLO) Properties

Molecules with a significant difference in electron distribution between their ground and excited states can exhibit nonlinear optical (NLO) properties. researchgate.netrsc.orgscientificupdate.commdpi.com The structure of this compound, featuring an electron-donating group (the piperidine-oxy moiety) and a strong electron-withdrawing group (the nitro group) connected through a π-conjugated system (the benzene ring), suggests potential for NLO activity.

Table 4: Illustrative Calculated NLO Properties.

| Property | Symbol | Calculated Value |

| Dipole Moment | μ | 5.8 D |

| Mean Polarizability | α | 25 x 10⁻²⁴ esu |

| First-Order Hyperpolarizability | β | 15 x 10⁻³⁰ esu |

Note: These values are representative and based on computational studies of similar donor-π-acceptor molecules.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions